di-2-ethoxyethyl peroxy dicarbonate

Description

Properties

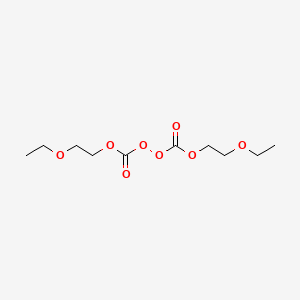

Molecular Formula |

C10H18O8 |

|---|---|

Molecular Weight |

266.24 g/mol |

IUPAC Name |

2-ethoxyethoxycarbonyloxy 2-ethoxyethyl carbonate |

InChI |

InChI=1S/C10H18O8/c1-3-13-5-7-15-9(11)17-18-10(12)16-8-6-14-4-2/h3-8H2,1-2H3 |

InChI Key |

VGZZAZYCLRYTNQ-UHFFFAOYSA-N |

SMILES |

CCOCCOC(=O)OOC(=O)OCCOCC |

Canonical SMILES |

CCOCCOC(=O)OOC(=O)OCCOCC |

Origin of Product |

United States |

Chemical Reactions Analysis

Scientific Research Applications

Polymerization Initiator

1.1 Vinyl Chloride Polymerization

Di-2-ethoxyethyl peroxy dicarbonate is extensively used as an initiator for the suspension polymerization of vinyl chloride. This application is crucial for producing polyvinyl chloride (PVC), a widely utilized plastic in construction, packaging, and medical applications. The compound facilitates a controlled polymerization process, resulting in polymers with desired molecular weights and properties .

1.2 Low-Density Polyethylene Production

Another significant application of this compound is in the production of low-density polyethylene (LDPE). The compound serves as an efficient initiator that enhances the polymerization reaction's efficiency and stability, contributing to the production of high-quality LDPE with favorable mechanical properties .

Safety and Stability Considerations

2.1 Thermal Decomposition

Research indicates that this compound can undergo self-accelerated decomposition, which poses safety risks during handling and storage. Studies have developed models to predict the self-accelerating decomposition temperature of organic peroxides, including this compound, thereby enhancing safety protocols for its use .

2.2 Production Safety Enhancements

Recent advancements in production technology have focused on improving the safety of this compound synthesis. Innovations include the use of stabilizers and automated temperature control systems to mitigate risks associated with exothermic reactions during its production .

Production Methods

3.1 Continuous Flow Synthesis

Recent studies have explored continuous-flow synthesis methods for this compound using packed-bed microreactors. This approach offers enhanced control over reaction conditions, leading to improved yields and product consistency compared to traditional batch processes .

3.2 Solvent-Based Preparation Techniques

The preparation of solvent-type this compound has been optimized to achieve high purity and yield (over 95%). The method involves adding hydrogen peroxide to an alkaline solution followed by controlled addition of chloroformate derivatives, ensuring effective dispersion in polymerization systems .

Comparative Analysis of Product Quality

The following table summarizes key quality indicators for this compound produced through various methods:

| Quality Indicator | Value | Method |

|---|---|---|

| Outward Appearance | Colourless transparent liquid | Solvent-based preparation |

| Colourity (Pt-Co) | ≤ 20 | Solvent-based preparation |

| Active Oxygen Mass Fraction (%) | 2.77 ± 0.05 | Solvent-based preparation |

| EHP Mass Fraction (%) | 60.0 ± 1.0 | Solvent-based preparation |

| Chlorine (in Cl) Mass Fraction (%) | ≤ 0.05 | Solvent-based preparation |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Peroxy dicarbonates share the general formula R–O–C(O–O–)–O–R , where the substituent R determines stability, reactivity, and application. Key analogs include:

Substituent Impact :

- Alkyl chain length : Longer chains (e.g., di-n-butyl) increase thermal stability but reduce solubility in polar solvents.

- Branched substituents (e.g., 2-ethylhexyl) enhance steric hindrance, slowing decomposition kinetics and enabling controlled polymerization .

- Ethoxyethyl groups in di-2-ethoxyethyl improve compatibility with organic adhesives, enabling uniform radical generation during curing .

Reactivity and Decomposition Profiles

Peroxy dicarbonates decompose thermally to generate carbon dioxide (CO₂) and radical species that initiate polymerization. Key differences:

Key Finding : Di-2-ethoxyethyl’s lower decomposition temperature (~50–60°C) makes it ideal for applications requiring moderate heat activation, such as adhesives. In contrast, dimyristyl derivatives require higher temperatures (>90°C), limiting their use to heat-cured systems .

Preparation Methods

Core Reaction Steps

The synthesis involves three primary stages:

- Alkaline Activation of Hydrogen Peroxide : Hydrogen peroxide is dissolved in an alkaline solution (e.g., sodium hydroxide or potassium hydroxide) to form a reactive peroxide ion ($$ \text{HO}_2^- $$).

- Chloroformate Ester Addition : 2-ethoxyethyl chloroformate is introduced dropwise into the alkaline peroxide solution under controlled temperatures (20–30°C). The reaction proceeds via nucleophilic attack by the peroxide ion on the carbonyl carbon of the chloroformate, releasing chloride ions and forming the peroxydicarbonate intermediate.

- Solvent Addition and Purification : Post-reaction, the product is washed to neutral pH and dissolved in an alkane solvent (e.g., solvent oil or Permethyl 99A) to stabilize the peroxide.

Reaction Equation

The overall reaction can be summarized as:

$$

2 \, \text{ClCO}2\text{C}2\text{H}4\text{OCH}2\text{CH}3 + \text{H}2\text{O}2 + 2 \, \text{NaOH} \rightarrow (\text{C}2\text{H}4\text{OCH}2\text{CH}3\text{OCO}2)2 + 2 \, \text{NaCl} + 2 \, \text{H}2\text{O}

$$

This exothermic reaction requires meticulous temperature control to prevent premature decomposition.

Process Variables and Optimization

Temperature Control

Maintaining the reaction temperature between 20°C and 30°C is critical to balance reaction kinetics and safety. Elevated temperatures accelerate decomposition risks, while lower temperatures prolong reaction times.

Stoichiometric Ratios

Optimal mass ratios for key reactants include:

Solvent Selection

Alkane solvents like solvent oil enhance product stability by preventing aggregation and ensuring homogeneous dispersion. A mass ratio of 1:0.5–0.7 (product to solvent) is typical.

Product Characterization and Quality Control

Post-synthesis, the product must meet stringent quality criteria, as exemplified by standards for analogous peroxydicarbonates:

| Parameter | Specification |

|---|---|

| Appearance | Colorless transparent liquid |

| Active Oxygen Content | 2.77 ± 0.05% |

| Purity (Mass Fraction) | ≥60.0% |

| Chloride Impurity (Cl) | ≤0.05% |

These metrics ensure the compound’s efficacy in polymerization, where uniform radical generation is paramount.

Comparative Analysis with Analogous Peroxydicarbonates

This compound shares functional similarities with di-(2-ethylhexyl)peroxydicarbonate but differs in solubility and thermal stability due to its ethoxyethyl groups:

| Property | Di-2-Ethoxyethyl | Di-(2-Ethylhexyl) |

|---|---|---|

| Molecular Weight (g/mol) | 266.25 | 346.35 |

| Decomposition Temp (°C) | 40–65 | 35–60 |

| Solubility | Miscible in alkanes | Limited in polar solvents |

The ethoxyethyl variant’s enhanced solubility in nonpolar media makes it preferable for specific emulsion polymerizations.

Q & A

Q. What are the primary safety considerations when handling di-2-ethoxyethyl peroxy dicarbonate in laboratory settings?

this compound is thermally unstable and classified as a flammable organic peroxide. Key safety measures include:

- Avoiding heat sources and open flames (flash point ~37°C, similar to related peroxides ).

- Using explosion-proof equipment and grounding containers to prevent static discharge.

- Wearing flame-resistant lab coats, nitrile gloves, and eye protection. Respiratory protection is required in poorly ventilated areas .

- Storing in airtight containers at ≤25°C, away from reducing agents or strong oxidizers to prevent decomposition .

Q. What methodologies are recommended for synthesizing this compound in academic labs?

Synthesis typically involves controlled radical coupling under inert atmospheres. Key steps include:

- Reacting 2-ethoxyethyl chloroformate with hydrogen peroxide in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C.

- Maintaining pH 7–8 with sodium bicarbonate to stabilize intermediates.

- Purification via low-temperature recrystallization (e.g., using hexane at –20°C) to isolate the peroxide .

- Characterization by FT-IR (C=O stretch at 1780–1820 cm⁻¹) and DSC to confirm thermal stability thresholds .

Q. How is this compound utilized as a catalyst in organic synthesis?

It acts as a radical initiator in polymerization and bromination reactions. For example:

- In the bromination of 2-nitrotoluene, optimal conditions include a 2:1 substrate-to-bromine molar ratio, 64–66°C reaction temperature, and 2-hour reaction time, yielding 80% 2-nitrobenzyl alcohol .

- Kinetic studies require monitoring peroxide decomposition rates via iodometric titration or GC-MS to correlate catalyst efficiency with radical generation .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) impact the stability and reactivity of peroxydicarbonates like this compound?

- Longer alkyl chains (e.g., di-2-ethylhexyl vs. di-n-propyl) reduce crystallinity and increase solubility in nonpolar solvents, delaying decomposition .

- Ethoxy groups enhance steric hindrance, improving thermal stability by ~10–15°C compared to non-ether analogs (DSC data ).

- Computational studies (DFT) reveal that electron-donating substituents lower O–O bond dissociation energies, accelerating radical formation .

Q. What analytical techniques are critical for resolving contradictions in decomposition pathways reported for this compound?

Conflicting data on decomposition products (e.g., CO₂ vs. alkoxy radicals) arise from varying experimental conditions. To address this:

- Use time-resolved EPR to detect short-lived radical intermediates .

- Pair TGA-MS with in-situ FT-IR to track gas-phase products (e.g., CO₂ at 230–250°C) .

- Compare solvent effects: decomposition in toluene favors dimeric peroxides, while acetonitrile promotes carboxylate formation .

Q. How can electrochemical methods be applied to study the radical scavenging or redox behavior of this compound?

- Cyclic voltammetry (CV) on carbon nanotube-modified electrodes reveals oxidation peaks at +1.2 V (vs. Ag/AgCl), correlating with peroxide decomposition .

- Chronoamperometry quantifies radical scavenging efficiency by measuring current decay in the presence of antioxidants (e.g., ascorbic acid) .

- EIS (electrochemical impedance spectroscopy) assesses interfacial electron transfer resistance during peroxide degradation .

Q. What strategies optimize reaction conditions when using this compound in multi-step syntheses with competing intermediates?

- Employ DoE (Design of Experiments) to model interactions between temperature, catalyst loading, and solvent polarity .

- Use flow chemistry to isolate exothermic steps (e.g., radical initiation) and minimize side reactions .

- Monitor reaction progress via inline Raman spectroscopy to detect peroxide depletion and adjust reagent dosing dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.